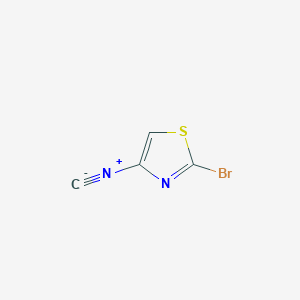

2-Bromo-4-isocyano-thiazole

Description

General Overview of Thiazole (B1198619) Chemistry and its Importance in Organic Synthesis and Life Sciences

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in the fields of organic synthesis and medicinal chemistry. ijarsct.co.inresearchgate.net This structural motif is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and is a key component of numerous synthetic compounds with significant biological activities. researchgate.netanalis.com.my The aromaticity of the thiazole ring, arising from the delocalization of six π-electrons, confers it with relative stability. ijarsct.co.in

The chemistry of thiazole is rich and varied. The ring system can undergo various reactions, including electrophilic and nucleophilic substitutions. The C-2 position is particularly susceptible to nucleophilic attack, while electrophilic substitution tends to occur at the C-5 position. encyclopedia.pub The presence of the sulfur atom can be exploited for further chemical transformations. The Hantzsch thiazole synthesis remains one of the most classic and widely utilized methods for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. encyclopedia.puborganic-chemistry.org

In the life sciences, thiazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.gov This has made the thiazole scaffold a privileged structure in drug discovery, with medicinal chemists frequently modifying the ring at its various positions to develop novel therapeutic agents. nih.gov

Table 1: General Properties of the Thiazole Ring

| Property | Description |

|---|---|

| Structure | A five-membered aromatic ring containing one sulfur and one nitrogen atom. |

| Aromaticity | Possesses 6 π-electrons, conforming to Hückel's rule, which imparts stability. ijarsct.co.in |

| Reactivity | The ring is subject to various substitution reactions. The C-2 proton is the most acidic, making this position prone to deprotonation and subsequent reaction with electrophiles. Nucleophilic substitution is also common at the C-2 position, while electrophilic substitution favors the C-4 and C-5 positions. encyclopedia.pub |

| Occurrence | Found in natural products like thiamine (B1217682) (Vitamin B1) and in the structure of many synthetic pharmaceuticals such as the antiretroviral drug Ritonavir and the antifungal Abafungin. researchgate.net |

Rationale for Investigating 2-Bromo-4-isocyano-thiazole as a Multifunctional Building Block

The strategic placement of both a bromine atom and an isocyano group on the thiazole ring in this compound creates a highly versatile and reactive molecule for organic synthesis. The rationale for its investigation stems from the distinct and complementary reactivity of these two functional groups.

The bromo substituent at the 2-position serves as a valuable synthetic handle. Halogenated heterocycles are key intermediates in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. The bromine atom can be readily displaced by a wide range of nucleophiles or participate in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. chemshuttle.com This allows for the introduction of diverse molecular fragments at this position, enabling the construction of complex molecular architectures.

The isocyano group (-N≡C) at the 4-position is a unique and highly reactive functional group, often described as a "chemical chameleon." It can react as both a nucleophile and an electrophile. Isocyanides are well-known for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.gov Furthermore, the isocyano group can undergo cycloaddition reactions and can be used to construct other heterocyclic systems. acs.orgresearchgate.net The synthesis of thiazoles from bromoisocyanoalkenes highlights the utility of this combination of functional groups in forming the thiazole ring itself. acs.org

The combination of these two functionalities on a single thiazole core makes this compound a bifunctional building block. Each site can be addressed with high selectivity, allowing for a stepwise and controlled elaboration of the molecule.

Table 2: Reactive Sites of this compound

| Position | Functional Group | Potential Reactions |

|---|---|---|

| C-2 | Bromo (-Br) | - Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)- Nucleophilic aromatic substitution- Grignard reagent formation |

| C-4 | Isocyano (-N≡C) | - Multicomponent reactions (e.g., Ugi, Passerini)- Cycloaddition reactions- Reduction to an aminomethyl group- Hydrolysis to a formamido group |

| Thiazole Ring | Heterocycle | - N-alkylation- Further functionalization at C-5 |

Scope and Objectives of the Research Investigation on this compound

The primary objective of research focused on this compound is to fully explore and harness its synthetic potential as a versatile building block. The scope of such an investigation would encompass a systematic study of its reactivity and its application in the synthesis of novel, complex molecules.

Key research objectives would include:

Exploration of Orthogonal Reactivity: A central goal is to demonstrate the selective and sequential reaction of the bromo and isocyano groups. This involves developing reaction conditions that allow for the transformation of one functional group while leaving the other intact, thereby enabling a stepwise and controlled diversification of the thiazole scaffold.

Application in Multicomponent Reactions: A significant part of the research would focus on utilizing the isocyano functionality in various MCRs to rapidly build libraries of complex, drug-like molecules. The thiazole core would serve as a stable anchor, while the diversity would be introduced through the different components of the MCR.

Synthesis of Novel Heterocyclic Systems: The investigation would aim to use this compound as a precursor for the synthesis of more elaborate fused heterocyclic systems. This could involve intramolecular reactions where a substituent introduced via the bromo group reacts with the isocyano group or its derivatives.

Development of Synthetic Methodologies: Research would also be directed towards establishing efficient and robust synthetic protocols using this building block. This includes optimizing reaction conditions for cross-coupling and multicomponent reactions to ensure high yields and broad substrate scope.

Synthesis of Biologically Relevant Molecules: A long-term objective would be to apply the developed synthetic methodologies to the synthesis of novel compounds with potential biological activity. The thiazole core is a known pharmacophore, and the diverse structures accessible from this compound could lead to the discovery of new therapeutic leads.

In essence, the research on this compound is driven by its potential to be a powerful tool in the synthetic chemist's arsenal, enabling the efficient construction of a wide range of complex and potentially functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C4HBrN2S |

|---|---|

Molecular Weight |

189.04 g/mol |

IUPAC Name |

2-bromo-4-isocyano-1,3-thiazole |

InChI |

InChI=1S/C4HBrN2S/c1-6-3-2-8-4(5)7-3/h2H |

InChI Key |

GZFIGVRVBCMTKP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CSC(=N1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Isocyano Thiazole

Reactivity of the Bromine Moiety

The bromine atom at the C2 position of the thiazole (B1198619) ring is susceptible to a range of transformations, primarily driven by its character as a good leaving group in nucleophilic substitution and its ability to participate in metal-catalyzed cross-coupling reactions.

The C2 position of the thiazole ring is electron-deficient, facilitating the displacement of the bromide ion by various nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the thiazole scaffold. While direct studies on 2-bromo-4-isocyano-thiazole are specific, the reactivity can be inferred from related bromo-thiazole systems. The reactions typically proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism.

N-Nucleophiles: Amines, both primary and secondary, can displace the bromine atom to form 2-amino-thiazole derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated.

O-Nucleophiles: Alkoxides and phenoxides react to yield 2-alkoxy- or 2-aryloxy-thiazoles. These reactions generally require strong bases to generate the nucleophilic oxygen species.

S-Nucleophiles: Thiolates are effective nucleophiles for displacing the bromine, leading to the formation of 2-(alkylthio)- or 2-(arylthio)-thiazoles. These reactions are typically fast and high-yielding.

C-Nucleophiles: Carbon-based nucleophiles, such as cyanide ions, can be used to introduce a cyano group at the C2 position, a transformation that can be achieved using reagents like copper(I) cyanide.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Heterocycles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| N-Nucleophile | Aromatic/Aliphatic Amines | 2-Amino-thiazole derivative |

| O-Nucleophile | Sodium Phenolate | 2-Phenoxy-thiazole derivative |

| S-Nucleophile | Thiolates | 2-Thioether-thiazole derivative |

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the bromine atom at C2 of the thiazole ring is an excellent handle for such transformations. These reactions significantly expand the synthetic utility of this compound.

Sonogashira Coupling: This reaction involves the coupling of the bromo-thiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield 2-alkynyl-thiazoles. This method is highly efficient for creating C(sp2)-C(sp) bonds.

Suzuki Coupling: The Suzuki reaction couples the bromo-thiazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This is one of the most versatile methods for forming C(sp2)-C(sp2) bonds and introducing aryl or vinyl substituents.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the bromo-thiazole using a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups but is often limited by the toxicity of the tin reagents.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base System | Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-isocyano-thiazole |

| Suzuki | Organoboron Reagent | Pd(0) catalyst, Base (e.g., K₃PO₄) | 2-Aryl/Vinyl-4-isocyano-thiazole |

The bromine atom can be exchanged with a metal, typically lithium or magnesium, to form highly reactive organometallic intermediates. These intermediates can then react with a variety of electrophiles to introduce new functional groups at the C2 position.

Organolithium Compounds: Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to a bromo-lithium exchange. This generates a potent 2-lithiated thiazole nucleophile.

Grignard Reagents: While direct formation via reaction with magnesium metal can be challenging, the corresponding Grignard reagent can sometimes be prepared through transmetalation from the organolithium intermediate.

These organometallic species can react with electrophiles like aldehydes, ketones, and carbon dioxide to form alcohols and carboxylic acids, respectively. For instance, bromo-lithium exchange at the C4 position of a 2-substituted 4-bromothiazole has been demonstrated, followed by transmetalation to zinc or tin to create nucleophiles for subsequent cross-coupling reactions. This indicates that similar reactivity can be expected at the C2 position.

Reactivity of the Isocyano Group

The isocyano (-N≡C) group is a unique functional moiety known for its ambiphilic nature, capable of acting as both a nucleophile and an electrophile at the terminal carbon atom. This duality allows it to participate in a wide range of reactions, including cycloadditions and reactions with radicals.

Isocyanides are well-known participants in cycloaddition reactions, particularly [4+1] cycloadditions, where the isocyanide provides one atom to a four-atom π-system to form a five-membered ring. This reactivity provides a powerful method for constructing complex heterocyclic systems fused to or substituted with the thiazole ring.

The terminal carbon of the isocyanide can react with various conjugated systems like heterodienes (e.g., azadienes, oxadienes) to afford a range of five-membered heterocycles. For example, the reaction with an acyl imine could potentially lead to the formation of an imidazole ring. The scope of these reactions is broad, offering pathways to functionalized pyrroles, imidazoles, oxazoles, and other heterocycles under various catalytic conditions.

The isocyano group can react with both carbon and heteroatom radicals. The addition of a radical to the terminal carbon of the isocyanide generates an imidoyl radical intermediate. This intermediate can then undergo further reactions, most notably intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule or in an intermolecular reaction.

Reactions with Heteroatom Radicals: Thiyl radicals, generated from thiols, can add to the isocyano group to form an imidoyl radical. This intermediate can then participate in cyclization reactions, as demonstrated in the synthesis of cyclic amides.

Radical Cyclization: If the thiazole derivative contains an appropriately positioned unsaturated bond, the initially formed imidoyl radical can cyclize. For example, radical cyclization of 2-isocyanobiaryls is a known method for synthesizing phenanthridine derivatives. This suggests that a suitably substituted this compound could undergo similar transformations.

These radical reactions represent a powerful tool for constructing complex, nitrogen-containing molecules from the isocyanide precursor.

Multicomponent Reactions (MCRs) Utilizing the Isocyano Component

The isocyano group is a versatile functional group renowned for its participation in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly building molecular complexity. The isocyanide carbon can act as both a nucleophile and an electrophile, making it a key component in reactions like the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. It is anticipated that this compound would serve as the isocyanide component in this transformation. The reaction typically proceeds through a concerted, non-ionic pathway, especially in aprotic solvents, where hydrogen bonding plays a crucial role in the formation of a cyclic transition state.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield a bis-amide product. The mechanism is believed to commence with the formation of an imine from the aldehyde/ketone and amine, which is then attacked by the isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate, followed by an intramolecular acyl transfer (Mumm rearrangement) to furnish the final product. This compound is expected to be a viable substrate for this reaction, providing a scaffold for the synthesis of diverse peptidomimetics. While this reactivity is mechanistically plausible, specific examples employing this compound are not prominently featured in surveyed chemical literature.

Reactivity of the Thiazole Ring System

The 2-bromothiazole (B21250) core of the molecule possesses distinct sites of reactivity that can be exploited for further functionalization.

The thiazole ring is considered an electron-rich heterocycle, though less so than pyrrole or furan. Pi-electron density calculations indicate that the C-5 position is the most nucleophilic and therefore the primary site for electrophilic substitution. However, the presence of the electron-withdrawing bromo group at C-2 and the isocyano group at C-4 is expected to deactivate the ring towards electrophilic attack. Despite this deactivation, any successful EAS reaction, such as halogenation or nitration, would be strongly predicted to occur at the C-5 position.

Halogens at the C-2 position of the thiazole ring are susceptible to displacement by nucleophiles via nucleophilic aromatic substitution. The bromine atom in this compound serves as a good leaving group, and this position is activated towards nucleophilic attack due to the electronegativity of the adjacent ring nitrogen and sulfur atoms. Reactions with various nucleophiles, such as alkoxides, thiolates, or amines, would be expected to displace the bromide and install a new substituent at the C-2 position.

Directed metalation is a powerful strategy for the regioselective functionalization of heterocyclic systems. For 2-bromothiazoles, the C-5 proton is the most acidic, making it susceptible to deprotonation by strong bases. Extensive studies on the closely related analog, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, provide significant insight into this pathway. researchgate.net

Treatment of this analog with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70 °C results in selective deprotonation at the C-5 position. researchgate.net The resulting C-5 lithiated species is a versatile intermediate that can be trapped with a variety of electrophiles to introduce new functional groups, yielding 5-substituted-2-bromothiazole derivatives in high yields. researchgate.net This pathway avoids complications like the "halogen dance" rearrangement. researchgate.net

Interestingly, the choice of lithiating agent can alter the site of metalation. While LDA directs metalation to C-5, treatment with n-butyllithium has been shown to result in lithium-halogen exchange at the C-2 position. researchgate.net Furthermore, using a stronger base like t-butyllithium (t-BuLi) can lead to simultaneous direct lithiation at C-5 and Br/Li exchange at C-2, creating a dilithiated intermediate. researchgate.net

The results from these studies on a structural analog are summarized in the table below.

| Reagent | Position of Lithiation | Subsequent Electrophile | Product Type |

|---|---|---|---|

| LDA | C-5 | Acetaldehyde | 5-(1-hydroxyethyl)-2-bromothiazole derivative |

| LDA | C-5 | Cyclohexanone | 5-(1-hydroxycyclohexyl)-2-bromothiazole derivative |

| LDA | C-5 | CO₂ | 2-bromo-4-(thiazol-5-yl)carboxylic acid derivative |

| t-BuLi | C-2 and C-5 | Acetaldehyde | 2,5-di(1-hydroxyethyl)thiazole derivative |

Data derived from studies on the analog 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. researchgate.net

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies provide fundamental insights into reaction pathways, intermediates, and transition states, which are essential for reaction optimization and application.

Isolation and Characterization of Intermediates

The study of reaction mechanisms in organic chemistry often involves the challenging task of detecting, isolating, and characterizing transient species that exist for only a short duration. In the chemical transformations of this compound, the identification of reaction intermediates is crucial for a comprehensive understanding of its reactivity. However, dedicated studies on the isolation and detailed characterization of intermediates specifically derived from this compound are not extensively documented in publicly available scientific literature.

General methodologies for the study of reactive intermediates in thiazole and isocyanide chemistry can provide a framework for potential approaches to characterizing transient species from this compound. These techniques often involve trapping experiments, low-temperature spectroscopy, and computational modeling to predict the structure and stability of proposed intermediates.

In the broader context of thiazole chemistry, reaction intermediates are often highly reactive and not amenable to conventional isolation techniques. Their characterization typically relies on in-situ spectroscopic methods. For instance, in photochemical reactions of thiazole, transient species have been studied using matrix-isolation FT-IR spectroscopy, where the reactive molecules are trapped in an inert gas matrix at very low temperatures, allowing for their spectroscopic observation.

Isocyanide chemistry is also known for the formation of various reactive intermediates, such as nitrilium ions, carbenes, and ketenimines, depending on the reaction conditions. The characterization of these species often involves trapping with nucleophiles or electrophiles to form stable adducts that can be isolated and analyzed.

Given the lack of specific research on the intermediates of this compound, the following table outlines hypothetical intermediates that could be formed in its reactions based on the known reactivity of the thiazole ring and the isocyano group, along with the potential analytical techniques that could be employed for their characterization.

Table 1: Hypothetical Intermediates in the Reactions of this compound and Potential Characterization Methods

| Hypothetical Intermediate | Potential Reaction Type | Plausible Characterization Techniques |

| Thiazol-4-yl-nitrilium ion | Reaction with electrophiles | Trapping with nucleophiles followed by NMR and MS analysis of the product. |

| 2-Bromo-thiazol-4-yl-carbene | Photolysis or thermolysis | Trapping with alkenes to form cyclopropanes, followed by GC-MS and NMR. |

| Ketenimine derivative | Reaction with organometallic reagents | In-situ IR spectroscopy to detect the characteristic C=C=N stretching frequency. |

| Lithiated thiazole intermediate | Reaction with strong bases (e.g., n-BuLi) | Trapping with an electrophile (e.g., an aldehyde) and subsequent NMR and MS analysis of the resulting alcohol. |

It is important to emphasize that the intermediates listed above are speculative and based on analogous reactivity of similar compounds. Rigorous experimental studies, including advanced spectroscopic and computational methods, would be necessary to definitively identify and characterize the transient species involved in the chemical transformations of this compound.

Spectroscopic and Advanced Structural Elucidation Methodologies of 2 Bromo 4 Isocyano Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

¹H NMR, ¹³C NMR, and DEPT NMR Analysis

The structural simplicity of 2-Bromo-4-isocyano-thiazole results in relatively straightforward 1D NMR spectra. The analysis of proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT) spectra allows for the initial assignment of the core structure.

¹H NMR: The 2,4-disubstituted thiazole (B1198619) ring possesses a single proton at the C5 position. This would result in a single signal (a singlet) in the ¹H NMR spectrum, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent sulfur atom, the bromine at C2, and the isocyano group at C4. Analogous thiazole derivatives show protons at the C5 position in the aromatic region, typically between δ 7.0 and 8.5 ppm researchgate.net.

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the three carbon atoms of the thiazole ring and the carbon of the isocyano group.

C2: The carbon atom bonded to the electronegative bromine and nitrogen atoms is expected to be significantly deshielded, appearing at a downfield chemical shift.

C4: This carbon is attached to the isocyano group and is part of the heterocyclic ring. Its chemical shift would be influenced by both the ring structure and the substituent.

C5: The carbon atom bonded to the single hydrogen is expected to appear in the typical aromatic region for heterocyclic compounds.

Isocyano Carbon (-N≡C): The isocyano carbon typically resonates in a distinct region of the spectrum.

Assignments can be confirmed using DEPT NMR experiments, which differentiate between CH, CH₂, and CH₃ groups. In this case, a DEPT-135 experiment would show a positive signal for the C5 (CH) carbon, while the quaternary carbons (C2, C4) and the isocyano carbon would be absent rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for substituted thiazoles.

| Atom | Experiment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H5 | ¹H NMR | 7.5 - 8.5 | Singlet (s) |

| C2 | ¹³C NMR | 140 - 150 | Quaternary |

| C4 | ¹³C NMR | 130 - 145 | Quaternary |

| C5 | ¹³C NMR | 115 - 125 | CH |

| -N≡C | ¹³C NMR | 155 - 165 | Quaternary |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For unambiguous assignment, especially in more complex molecules, 2D NMR techniques are invaluable. They reveal correlations between nuclei through chemical bonds or through space huji.ac.ilslideshare.net.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds youtube.comscribd.com. For this compound, which has only one isolated proton, the COSY spectrum would not show any cross-peaks, confirming the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling) youtube.comscribd.com. This experiment would be crucial for definitively assigning the C5 carbon by showing a cross-peak between the proton signal at δ ~7.5-8.5 ppm and the carbon signal at δ ~115-125 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH) youtube.comscribd.comprinceton.edu. This is particularly useful for assigning quaternary carbons. The proton at C5 would be expected to show correlations to the C4 carbon and potentially the C2 carbon. These correlations would confirm the connectivity of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity huji.ac.ilslideshare.net. Due to the presence of only a single proton, a NOESY experiment would not be particularly informative for the structural elucidation of this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) nih.gov. This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₄HBrNS), HRMS would be used to confirm its molecular formula. A key feature would be the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₄H⁷⁹BrNS | [M]⁺ | 201.9149 |

| C₄H⁸¹BrNS | [M]⁺ | 203.9129 |

Fragmentation Pattern Analysis for Structural Information

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment ion [M-Br]⁺. This would be observed as a peak at m/z 123.

Loss of Isocyano Group: Fragmentation could involve the loss of the isocyano group or a related neutral species like HCN (27 Da).

Thiazole Ring Cleavage: The heterocyclic ring itself can fragment in characteristic ways. Cleavage of the thiazole ring is a known fragmentation pathway for such compounds semanticscholar.org.

Isotopic Peaks: Any fragment containing the bromine atom will appear as a pair of peaks separated by 2 m/z units with a roughly 1:1 intensity ratio, which is a clear diagnostic for the presence of bromine docbrown.infomiamioh.edu.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, the most prominent and diagnostic feature in the IR spectrum would be the stretching vibration of the isocyano group (-N≡C). This vibration gives rise to a very strong and sharp absorption band, typically in the range of 2150–2100 cm⁻¹. Other expected vibrations include:

C=N and C=C Stretching: Vibrations associated with the thiazole ring would appear in the 1600–1450 cm⁻¹ region.

C-H Stretching: The stretching of the C5-H bond would be observed in the aromatic C-H region, typically around 3100–3000 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers (below 700 cm⁻¹).

Ring Vibrations: The breathing and other vibrations of the thiazole ring itself would produce a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹) researchgate.net.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds within the molecule.

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium |

| Isocyano Stretch | -N≡C | 2150 - 2100 | Strong, Sharp |

| C=N / C=C Stretch | Thiazole Ring | 1600 - 1450 | Medium to Strong |

| C-Br Stretch | Bromoalkene | < 700 | Medium to Strong |

Characteristic Vibrational Frequencies for C≡N, C-Br, and Thiazole Ring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups within a molecule. For this compound, the key vibrational frequencies are associated with the isocyanide group (C≡N), the carbon-bromine bond (C-Br), and the thiazole ring itself.

The isocyanide (C≡N) stretching vibration is highly characteristic and typically appears as a strong, sharp band in the IR spectrum. Its position is sensitive to the electronic environment. Photochemical studies of thiazole have led to the formation of various isocyano compounds, aiding in the characterization of this functional group researchgate.net.

The carbon-bromine (C-Br) bond vibration is found in the fingerprint region of the IR spectrum, generally at lower wavenumbers. Its exact position can vary, but it is typically observed in the range of 690-515 cm⁻¹ libretexts.orgorgchemboulder.com.

The thiazole ring exhibits a complex series of vibrations due to C=C, C=N, and C-S stretching and bending modes. These produce a unique pattern of bands in the fingerprint region. For instance, in the related compound 2-Bromo-4-phenyl-1,3-thiazole, characteristic IR bands are observed at 1476, 1420, 1263, 1070, 1010, and 836 cm⁻¹, which are attributed to the vibrations of the substituted thiazole ring researchgate.net.

The expected characteristic vibrational frequencies for this compound are summarized in the table below, based on typical ranges for these functional groups.

| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Isocyanide | C≡N | Stretch | 2150 - 2050 |

| Thiazole Ring | C=N, C=C | Ring Stretch | 1500 - 1400 |

| Thiazole Ring | Ring Modes | Ring Bending/Stretching | 1300 - 800 |

| Alkyl Halide | C-Br | Stretch | 690 - 515 |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Disclaimer: Specific single-crystal X-ray diffraction data for this compound is not publicly available. The following sections describe the expected structural features and intermolecular interactions based on analyses of crystallographic data for structurally related bromothiazoles and organic isocyanides.

An SC-XRD analysis of this compound would be expected to reveal key structural parameters. The thiazole ring is anticipated to be largely planar. The bond distance for the C-Br bond would be a critical parameter, as would the geometry of the isocyanide group, which is typically linear. Crystallographic analysis of related isocyanides shows that the C≡N triple bond distance is characteristically short, around 1.2 Å nih.gov. The bond angles within the five-membered thiazole ring would define its precise geometry, influenced by the electronic effects of the bromo and isocyano substituents.

The solid-state packing of this compound would be governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present, the following interactions are anticipated:

Halogen Bonding: The bromine atom at the 2-position of the thiazole ring is a potential halogen bond donor. The electropositive region on the bromine atom (the σ-hole) can interact favorably with nucleophilic atoms on adjacent molecules, such as the nitrogen atom of the thiazole ring or the terminal carbon atom of the isocyanide group nih.gov. Studies on 2,4-diacetyl-5-bromothiazole have shown its structure is dominated by halogen bonding st-andrews.ac.uk.

π–π Stacking: The electron-rich thiazole ring is capable of engaging in π–π stacking interactions with neighboring rings. This type of interaction is common in aromatic and heteroaromatic systems and plays a significant role in crystal packing. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, molecules are held together via π–π interactions between the thiazole and phenyl rings researchgate.net.

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Isocyano Thiazole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and understanding the distribution of electrons within a molecule.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a molecule like 2-bromo-4-isocyano-thiazole, a common approach would involve testing a range of functionals, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules. mdpi.com Basis sets, which are sets of mathematical functions used to build the molecular orbitals, would also need careful selection. Pople-style basis sets, such as 6-311+G(d,p), are frequently employed for their ability to provide accurate results for a wide range of systems. researchgate.net The optimal combination of functional and basis set would be determined by benchmarking against experimental data if available, or by selecting methods that have proven reliable for similar thiazole (B1198619) derivatives.

While the thiazole ring itself is rigid, the isocyano substituent could potentially exhibit different orientations. A conformational analysis would be necessary to identify the most stable three-dimensional arrangement of the atoms in this compound. This would involve systematically rotating the isocyano group and calculating the corresponding energy to identify the global and local energy minima on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

FMO theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

To understand the regioselectivity of chemical reactions, local reactivity descriptors are employed. Fukui functions are used to identify the most electrophilic and nucleophilic sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron. This would allow for the prediction of which atoms in this compound are most likely to be attacked by nucleophiles or electrophiles.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the minimum energy pathway from reactants to products. A crucial part of this process is locating the transition state, which is the highest energy point along the reaction coordinate. Characterizing the structure and energy of the transition state provides critical insights into the reaction's feasibility and kinetics.

Based on a thorough review of available scientific literature, there is currently no specific research published that focuses on the theoretical and computational chemistry investigations of the compound This compound corresponding to the detailed outline provided.

Searches for computational studies on this specific molecule, including predictions of its reaction mechanisms, regioselectivity, analysis of its non-covalent interactions (NCI), Quantum Theory of Atoms in Molecules (QTAIM) analysis, and the prediction of its spectroscopic parameters, did not yield any relevant results. The existing literature focuses on other substituted thiazole derivatives or discusses the computational methods in a general context.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly adhering to the provided outline for this compound.

Applications in Advanced Organic Synthesis and Material Science Contexts

2-Bromo-4-isocyano-thiazole as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the isocyano and bromo substituents makes this compound a valuable synthon for constructing intricate molecular frameworks. The isocyano group can act as a one-carbon building block in multicomponent reactions, while the bromine atom provides a reactive site for various cross-coupling and substitution reactions, enabling the elaboration of the thiazole (B1198619) core. researchgate.netchemscene.com

The dual functionality of this compound allows it to serve as a strategic starting point for the synthesis of a wide array of more complex heterocyclic systems. The isocyano group is particularly well-suited for participating in cycloaddition reactions and multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. researchgate.net

For instance, the isocyanide functionality can react with various dipoles in [4+1] cycloadditions to form new five-membered rings. Furthermore, 1,3-dipolar cycloaddition reactions involving thiazole derivatives are a known method for constructing fused ring systems, such as pyrrolo[2,1-b]thiazoles. researchgate.net The bromine atom at the 2-position can be subsequently functionalized, for example, through Suzuki or Stille coupling, to attach aryl or other heterocyclic moieties, thus building up even more complex, polycyclic structures. The reaction of bromo-thiazole derivatives with various amines and thiosemicarbazones is a common strategy to synthesize di- and trithiazole systems. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Thiazole Precursors

| Starting Thiazole Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-phenacylbenzothiazolium bromides | 1,3-Dipolar Cycloaddition | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles | researchgate.net |

| Thiazole-2-thione-based 1,4-diphosphinine | [4+2] Cycloaddition | 1,4-Diphosphabarrelenes | rsc.org |

| 2-Bromo-thiazole derivatives | Condensation | Imidazo[2,1-b]thiazoles | nih.gov |

This table presents examples of reactions used to build diverse heterocyclic systems, illustrating the potential pathways for a versatile building block like this compound.

The thiazole ring is a key structural motif found in a multitude of natural products, many of which exhibit significant biological activity. nih.govresearchgate.netnih.gov These include compounds with anticancer, antibiotic, and anti-inflammatory properties. acs.orgtandfonline.com The synthesis of analogues of these natural products is a crucial aspect of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties.

This compound represents a valuable starting material for creating such analogues. Its core structure is present in marine-derived cyclic peptides and complex alkaloids. nih.govmdpi.com Synthetic strategies often involve the construction of the thiazole ring from acyclic precursors; however, using a pre-formed, functionalized thiazole like this compound can offer a more convergent and efficient route. For example, the isocyano group could be hydrolyzed to an amino group, a common feature in many thiazole-containing natural products, or used to link the thiazole core to other fragments of the target molecule. The bromo group allows for the introduction of side chains or other structural elements present in the natural product, such as in the synthesis of stilbene analogues with a thiazole core. nih.gov

Table 2: Selected Natural Products and Drugs Containing the Thiazole Moiety

| Compound Name | Class | Biological Relevance | Reference |

|---|---|---|---|

| Dasatinib | Synthetic Drug | Anti-cancer (Kinase inhibitor) | nih.gov |

| Edoxaban | Synthetic Drug | Anticoagulant | acs.org |

| Peganumal A | Natural Product | Alkaloid | mdpi.com |

| Dolastatin 18 | Natural Product | Peptide (from sea hare) | nih.gov |

This table highlights the prevalence and importance of the thiazole scaffold in bioactive molecules, underscoring the value of building blocks for their synthesis.

Development of Functional Materials from Thiazole Derivatives

Thiazole derivatives are not only important in medicine but also serve as foundational components for advanced functional materials. Their rigid, planar, and electron-rich nature makes them suitable for applications in electronics and optics. nih.gov The strategic functionalization of the thiazole ring allows for the fine-tuning of its electronic and self-assembly properties.

Nonlinear optical (NLO) materials are essential for modern technologies like optical data storage and processing. nih.gov Organic chromophores with significant NLO responses typically feature an electron donor and an electron acceptor group connected by a π-conjugated system. nih.gov Thiazole-containing molecules are excellent candidates for NLO materials due to the electron-donating character of the sulfur atom and the ease with which the π-system can be extended and functionalized.

Starting from this compound, one can envision the synthesis of push-pull systems with strong NLO properties. The bromo- and isocyano- groups can be chemically modified to introduce potent donor and acceptor moieties. For example, the bromine can be replaced with a triphenylamine donor group via a coupling reaction, while the isocyano group can be transformed into part of a conjugated acceptor system. Theoretical and experimental studies on similar thiazole chromophores have shown that this molecular design strategy leads to materials with high first hyperpolarizability (β) values, a key metric for second-order NLO activity. pku.edu.cnresearchgate.net

Table 3: Calculated NLO Properties of Thiazole-Based Chromophores

| Chromophore Structure | Calculation Method | First Hyperpolarizability (β_tot) | Reference |

|---|---|---|---|

| DTS(FBTTh2)2-based derivative (MSTD7) | DFT/M06/6-31G(d,p) | 13.44 x 10⁻²⁷ esu | nih.gov |

| Thiazolidine-amide with Chlorine (THA@Cl) | Quantum Chemical | 1217.15 a.u. | researchgate.net |

This table showcases calculated nonlinear optical properties for representative thiazole-containing systems, indicating the potential of this class of compounds in NLO applications.

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. Thiazole derivatives are excellent candidates for designing such assemblies due to the presence of nitrogen and sulfur heteroatoms that can participate in hydrogen bonding, π-π stacking, and coordination with metal ions. nih.govnih.gov

This compound is particularly well-equipped for this purpose. The isocyano group is a powerful ligand for coordinating with transition metals, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net MOFs based on thiazole and thiazolo[5,4-d]thiazole ligands have been developed for applications in luminescent sensing and gas storage. mdpi.comrsc.org The bromine atom can act as a halogen bond donor, providing an additional, highly directional interaction to guide the self-assembly process. Furthermore, the thiazole ring itself can engage in π-stacking and C-H···N or C-H···S hydrogen bonds, which are crucial in stabilizing the final supramolecular architecture. nih.govnih.gov This multi-faceted potential for non-covalent interactions allows for the rational design of complex 1D, 2D, or 3D structures with tailored properties. nih.govnih.gov

Biological Activity and Medicinal Chemistry Potential: Mechanistic and in Vitro Investigations

In Vitro Biological Screening Methodologies for 2-Bromo-4-isocyano-thiazole Derivatives

The biological potential of thiazole (B1198619) derivatives is typically assessed through a variety of in vitro assays designed to quantify their effects on microbial growth, cancer cell viability, and specific enzyme functions.

Thiazole derivatives have demonstrated significant efficacy against a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. Standard methodologies for evaluating this activity include broth microdilution and disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

Research has shown that the antimicrobial activity of thiazole derivatives can be potent. For example, certain novel series of these compounds have shown strong antifungal effects against clinical isolates of Candida species, with MIC values ranging from 0.008 to 7.81 µg/mL. In some cases, the activity of synthetic thiazoles has been found to be comparable or even superior to established antifungal agents like clotrimazole and fluconazole.

Antibacterial evaluations have been conducted against a panel of pathogenic bacteria. Studies on bisthiazole derivatives revealed greater susceptibility among Gram-positive bacteria (Micrococcus luteus, Bacillus subtilis) compared to Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), with some compounds showing lower MIC values than the reference drug tetracycline against the Gram-positive strains. Similarly, other thiazole derivatives have been screened against bacteria such as Staphylococcus aureus, Proteus mirabilis, and Klebsiella pneumoniae, demonstrating a broad range of activity. For instance, specific thiazole derivatives showed inhibitory effects against Proteus vulgaris with MIC values ranging from 128 to 1024 μg/ml.

The anticancer potential of thiazole-based compounds has been a major focus of research, with numerous studies demonstrating potent cytotoxic effects against a wide range of human cancer cell lines. The most common method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and allows for the calculation of the IC50 value—the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Thiazole derivatives have shown selective and potent inhibitory activity against cell lines derived from various cancers, including breast (MCF-7), liver (HepG-2), colon (HCT-116), and osteosarcoma (SaOS-2). For example, a novel synthesized thiazole derivative, compound 4c, demonstrated potent activity against the MCF-7 and HepG2 cell lines with IC50 values of 2.57 µM and 7.26 µM, respectively, which were lower than the standard drug Staurosporine. Another study on thiazole-based stilbene analogs found that compound 11 exhibited an IC50 value of 0.62 µM against the HCT116 cell line. Similarly, novel thiazole-2-imine derivatives displayed significant anticancer activity against the SaOS-2 cell line, with IC50 values as low as 0.190 µg/mL.

The mechanism of action for many biologically active thiazole derivatives involves the inhibition of specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells. In vitro enzyme inhibition assays are therefore critical for elucidating these mechanisms and identifying molecular targets.

Thiazole derivatives have been identified as inhibitors of several key enzymes. For instance, certain 2-amino thiazole derivatives have shown potent inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Specifically, 2-amino-4-(4-bromophenyl)thiazole was found to be a highly effective inhibitor of hCA II, AChE, and BChE, with Ki (inhibition constant) values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively.

In the context of cancer, thiazole scaffolds have been incorporated into molecules designed to inhibit protein kinases and topoisomerases. Thiazole/thiadiazole carboxamide derivatives have been evaluated as potential c-Met kinase inhibitors, a target in cancer therapy. Furthermore, a series of thiazole-based stilbene analogs were designed as inhibitors of DNA topoisomerase IB (Top1), with one compound demonstrating inhibitory activity comparable to the well-known Top1 inhibitor, camptothecin.

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For thiazole scaffolds, SAR studies have helped identify key structural features and substituents that enhance potency and selectivity.

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any attached moieties.

For anticancer activity, SAR studies on thiazole-carboxamide derivatives revealed that weak electron-withdrawing groups (like fluorine and chlorine) on an attached benzene ring were favorable for cytotoxic activity. The position of these substituents was also crucial, with a halogen at the 4-position of the benzene ring generally resulting in better cytotoxicity than at the 2- or 3-position (e.g., 4-F > 3-F > 2-F). Conversely, electron-donating groups (e.g., methoxy) and bulky groups (e.g., naphthyl) were found to be detrimental to potency, suggesting that the target's hydrophobic pocket is sensitive to the size of the substituent.

In the context of antimicrobial activity, SAR analyses have shown that for certain series, the presence of electron-donating groups was associated with antifungal activity. For antibacterial activity, substitutions at other positions on the molecular scaffold were found to be more critical for increasing potency.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For thiazole-based compounds, several key pharmacophoric features have been identified.

The thiazole ring itself is considered a privileged scaffold and a key pharmacophore, likely due to its ability to form hydrogen bonds and its electron-rich characteristics, which facilitate interactions with biological targets. The sulfur atom in the ring can improve liposolubility, allowing molecules to cross cellular membranes more easily.

For c-Met kinase inhibitors, the thiazole-2-carboxamide scaffold was identified as a superior structural element for conferring cytotoxic effects. The amide functional group is a crucial feature, providing the ability to form essential hydrogen-bonding interactions with the target enzyme. The combination of the thiazole ring, a linking group (like an amide), and appropriately substituted aromatic rings constitutes the essential pharmacophore for potent biological activity in many of these derivatives.

Based on a comprehensive review of the available scientific literature, there is currently no specific research published on the chemical compound “this compound” that would allow for a detailed article on its biological activity and medicinal chemistry potential as outlined in the user's request.

Extensive searches for this particular compound did not yield any studies related to its molecular docking, receptor binding, or proposed mechanisms of biological action. The scientific data necessary to generate a thorough, informative, and scientifically accurate article on "this compound" is not present in the public domain.

While the broader class of thiazole derivatives is a subject of extensive research in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, this specific isocyano-substituted bromothiazole does not appear to have been synthesized or evaluated for its biological properties in the reviewed literature. Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Isocyano Thiazole

Development of Novel and Sustainable Synthetic Routes

Currently, there is a lack of established, high-yielding synthetic routes specifically for 2-Bromo-4-isocyano-thiazole. Future research should prioritize the development of efficient and environmentally benign synthetic methodologies. A potential avenue for exploration could be the adaptation of classical thiazole (B1198619) syntheses, such as the Hantzsch thiazole synthesis, by utilizing precursors bearing the requisite isocyano functionality. However, the reactivity of the isocyano group may necessitate the development of novel protective group strategies or orthogonal synthetic approaches.

An alternative strategy could involve the late-stage introduction of the isocyano group onto a pre-formed 2-bromo-4-aminothiazole scaffold. This could potentially be achieved through dehydration of a formamide precursor or via other modern synthetic methods for isocyanide synthesis. The development of a robust and scalable synthesis will be a critical first step to enable further investigation into the compound's properties and applications.

Exploration of New Reactivity Manifolds and Catalytic Applications

The unique electronic properties conferred by the electron-withdrawing bromine atom and the versatile isocyano group suggest that this compound could exhibit novel reactivity. The isocyanide group is known to participate in a wide array of chemical transformations, including multicomponent reactions (such as the Ugi and Passerini reactions), cycloadditions, and insertions into metal-carbon bonds. nih.govbeilstein-journals.orgnih.gov

Future investigations should focus on exploring the reactivity of the isocyano group in the context of the thiazole ring. For instance, its participation in multicomponent reactions could provide rapid access to libraries of complex, drug-like molecules. beilstein-journals.orgnih.gov Furthermore, the potential for the thiazole nitrogen and the isocyano carbon to act as ligands for transition metals opens up possibilities for its use in catalysis. The development of novel catalysts based on this scaffold could lead to new and efficient chemical transformations.

Advanced Computational Modeling for Predictive Chemical and Biological Design

Given the limited experimental data, advanced computational modeling will be an invaluable tool for predicting the chemical and biological properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.comsemanticscholar.org These computational studies can guide synthetic efforts by predicting reaction pathways and identifying the most promising derivatives for synthesis.

Moreover, molecular docking and quantitative structure-activity relationship (QSAR) studies could be utilized to predict potential biological targets and to design derivatives with enhanced activity and selectivity. semanticscholar.org Such in silico screening could accelerate the discovery of new therapeutic agents based on this scaffold, saving significant time and resources in the early stages of drug discovery.

Integration into More Complex Chemical Architectures and Nanomaterials

The this compound core can serve as a versatile building block for the construction of more complex chemical architectures. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 2-position. The isocyano group, as mentioned, can be used to build complex peptide-like structures or to participate in the formation of other heterocyclic rings. nih.gov

The unique electronic and structural features of this compound also suggest its potential for incorporation into nanomaterials. For example, it could be used as a ligand to functionalize the surface of nanoparticles, thereby tuning their electronic or catalytic properties. The development of thiazole-containing polymers or metal-organic frameworks (MOFs) incorporating this building block could lead to new materials with applications in areas such as electronics, sensing, and gas storage.

Identification of New Biological Targets and Mechanistic Insights (Pre-clinical)

The thiazole nucleus is a common feature in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, and antifungal properties, among others. nih.govnih.govresearchgate.netmdpi.com The introduction of the isocyano group, which is also present in some natural products with biological activity, could lead to novel pharmacological profiles.

Initial preclinical investigations should involve broad screening of this compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas. Should any promising activity be identified, further studies would be necessary to elucidate the mechanism of action. This would involve identifying the specific biological target(s) and understanding how the compound interacts with them at a molecular level. Techniques such as proteomics, genomics, and structural biology would be crucial in these mechanistic studies.

Potential in Emerging Technologies (e.g., chemosensors, bioimaging probes)

The inherent fluorescence of some thiazole derivatives, coupled with the potential for the isocyano group to interact with specific analytes, suggests that this compound could be a promising scaffold for the development of chemosensors and bioimaging probes. researchgate.net The electronic properties of the molecule can be fine-tuned by modifying the substituents, potentially leading to sensors with high sensitivity and selectivity for specific ions or molecules.

Future research could focus on designing and synthesizing fluorescent probes based on this scaffold for the detection of biologically relevant species. For instance, the isocyano group could act as a recognition site for metal ions or other small molecules, leading to a change in the fluorescence properties of the thiazole ring upon binding. The development of such probes could have significant applications in environmental monitoring, medical diagnostics, and cell biology. Near-infrared (NIR) fluorescent probes are particularly attractive for bioimaging due to their deep tissue penetration and low autofluorescence. scienceopen.com

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-isocyano-thiazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation and isocyanation steps. A common approach is the reaction of thiazole precursors with brominating agents (e.g., ) under controlled conditions, followed by isocyanide introduction via palladium-catalyzed coupling or nucleophilic substitution. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvents : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates.

- Catalysts : Pd(PPh) or CuI may improve isocyano group incorporation .

Q. Example Protocol :

Brominate 4-amino-thiazole derivatives using in DMF at 70°C for 6 hours.

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Introduce isocyano group via Ullmann-type coupling with and in toluene .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer: Characterization involves multi-technique validation:

- X-ray Crystallography : Resolve crystal structure using SHELXL software (e.g., monoclinic space group, range 3.1–27.5°). Refinement with SHELXTL ensures accuracy in bond lengths/angles .

- Spectroscopy :

- NMR : NMR (CDCl): δ 8.2 (s, 1H, thiazole-H), δ 1.3 (s, 1H, isocyano).

- IR : Peaks at 2150 cm (C≡N stretch) confirm isocyano group .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals and electrostatic potentials:

Q. Example Workflow :

Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p).

Analyze electron density with Multiwfn software.

Q. How to resolve contradictions in spectroscopic data during reaction monitoring?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) arise from dynamic equilibria or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., thiazole vs. byproduct protons).

- HPLC-MS : Detect trace impurities (e.g., debrominated products) with C18 columns (ACN:HO gradient).

- In situ IR : Monitor C≡N stretch stability during reactions .

Case Study :

A 2150 cm IR signal drop after 2 hours indicated isocyano decomposition. Adjusting reaction pH to 6–7 stabilized the group .

Q. What strategies mitigate degradation of this compound in biological assays?

Methodological Answer: Degradation in aqueous media (e.g., PBS) is common due to hydrolysis of the isocyano group. Mitigation approaches:

Q. How to design SAR studies for this compound derivatives in drug discovery?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution:

Q. Example SAR Findings :

| Derivative | R Group | MIC (μg/mL) | IC (μM) |

|---|---|---|---|

| 2-Bromo-4-CN | Cyano | 16 | 12.5 |

| 2-Iodo-4-N | Azide | 8 | 8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.